molecular formula C18H14N4O2 B4656472 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4656472
M. Wt: 318.3 g/mol
InChI Key: NEYSEVNUIZRRAY-UHFFFAOYSA-N
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Description

Its structure features a triazolo[1,5-a]pyrimidin-7(4H)-one core with a phenyl group at position 2 and a 2-methoxyphenyl substituent at position 5.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-24-15-10-6-5-9-13(15)14-11-16(23)22-18(19-14)20-17(21-22)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYSEVNUIZRRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst such as CuOx-ZnO/Al2O3-TiO2 . This method provides moderate yields and is suitable for industrial-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C7-ketone and C5-aryl groups create electron-deficient regions, enabling nucleophilic attacks. Key findings include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Chlorination (C7-OH → C7-Cl)POCl₃, reflux, 6–8 h7-chloro intermediate75–90%
Amine displacement4-methoxyphenethylamine, DMF, 80°CC7-alkylamino derivatives60–85%
Cyclic amine couplingPiperidine, THF, RTC7-piperidine-substituted analogs70%

These reactions often proceed via SNAr mechanisms due to the electron-withdrawing triazole ring . The 2-methoxyphenyl group at C5 enhances regioselectivity by sterically shielding the adjacent position.

Cyclocondensation for Core Modification

The triazolo-pyrimidine scaffold participates in cyclocondensation with β-ketoesters and aminopyrazoles:

python
# Example protocol from analogous systems (Source [6]): 1. Mix β-ketoester (1 eq), 3-amino-5-(2-methoxyphenyl)-1H-pyrazole (1 eq) 2. Reflux in acetic acid (12 h) 3. Neutralize with NaHCO₃ → precipitate core-modified hybrids

This method yields pyrazolo-triazolopyrimidine hybrids with antitumor activity (IC₅₀: 15–90 µM) . Microwave-assisted modifications reduce reaction times to <30 min .

Functionalization via Cross-Coupling

The phenyl groups enable Pd-mediated coupling:

Coupling TypeCatalytic SystemSubstituent IntroducedApplication
SuzukiPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids at C2/C5Antiviral analogs
SonogashiraCuI, PdCl₂, PPh₃, NEt₃Alkynyl groups at C5Kinase inhibitors

Methoxy groups direct para-substitution in cross-coupling reactions .

Tautomerism-Dependent Reactivity

X-ray crystallography confirms two dominant tautomers (Figure 1) :
Tautomer A : N1-H, C7=O (85% prevalence)
Tautomer B : N3-H, C7=O (15%)

This equilibrium impacts:

  • Acid-base behavior : pKa ≈ 8.2 (N1 deprotonation)

  • Metal coordination : Binds Cu²⁺ via N1 and C7=O in 1:1 complexes (log K = 4.7)

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Modification SiteActivity Profile (IC₅₀)Target
C7-OHAntitubercular (MIC: 2.5 µg/mL)M. tuberculosis InhA
C7-NHCH₂PhAnticancer (15.3 µM vs MCF-7)CDK2/EGFR
C5-OCH₃ → CF₃Antiviral (EC₅₀: 0.8 µM)Viral polymerases

Electron-withdrawing groups at C2 enhance target binding affinity by 3–5× compared to electron-donating substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type and position at the 2- and 5-positions of the triazolopyrimidinone core. These variations significantly impact electrochemical behavior, lipophilicity, and steric bulk:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent at 5 Substituent at 2 Electrochemical Oxidation Potential (Epa/V) Lipophilicity (LogP)* Key Findings
Target Compound 2-Methoxyphenyl Phenyl Not reported Estimated ~3.1 Ortho-methoxy group may reduce planarity, affecting DNA intercalation .
S1-TP () Chloromethyl 4-Methoxyphenyl +1.1 V (irreversible oxidation) ~2.8 Chloromethyl enhances reactivity but reduces metabolic stability .
Compound 1 () Chloromethyl Phenyl Not reported ~2.5 Binds FABP4 with IC50 = 28 µM; chloromethyl enables covalent interactions .
S3-TP () Morpholinomethyl 4-Methoxyphenyl +1.0 V (reversible) ~1.9 Morpholine improves solubility but lowers membrane permeability .
W7Z () (3-Chloro-2-methylphenoxy)methyl Phenyl Not reported ~3.5 Bulky phenoxy substituent increases steric hindrance .

*LogP values estimated using computational tools (e.g., ChemDraw).

Key Research Findings and Implications

Substituent Position Matters : Para-substituted methoxyphenyl (S1-TP) vs. ortho-substituted (target) alters electronic effects and steric interactions. Ortho substitution may hinder rotational freedom, impacting target binding .

Electron-Donating vs.

Biological Relevance : While chloromethyl derivatives show promise in FABP4 inhibition, the target compound’s ortho-methoxy group could improve selectivity for other targets (e.g., kinases or DNA) .

Biological Activity

The compound 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antiproliferative and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 2-methoxybenzaldehyde with phenylhydrazine followed by cyclization with formamide or other reagents to yield the desired triazolopyrimidine structure. The reaction conditions can significantly affect the yield and purity of the product.

Table 1: Synthesis Conditions and Yields

Reaction MethodReagentsConditionsYield (%)
Microwave Synthesis2-Methoxybenzaldehyde + Phenylhydrazine140 °C for 30 min85%
Reflux Method2-Methoxybenzaldehyde + Phenylhydrazine120 °C for 24 h78%

Antiproliferative Activity

Recent studies have demonstrated that compounds in the triazolopyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines in the low micromolar range.

Key Findings:

  • Compound H12 , a structural analog of the target compound, displayed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), indicating potent antiproliferative effects compared to standard chemotherapy agents like 5-FU .
  • Mechanistic studies revealed that these compounds inhibit cell growth by inducing apoptosis and causing G2/M phase arrest in the cell cycle .

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidine derivatives has also been explored. The compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

In Vitro Results:

  • The compound exhibited significant inhibition of COX-2 activity with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound can inhibit various kinases involved in cellular signaling pathways that regulate proliferation and survival.
  • ERK Signaling Pathway : Studies indicate that certain derivatives significantly inhibit the ERK signaling pathway by reducing phosphorylation levels of key proteins such as ERK1/2 and AKT .

Table 2: Mechanistic Insights

Target PathwayEffectReference
ERK SignalingInhibition of ERK1/2
Apoptosis PathwayInduction of apoptosis
Cell Cycle ArrestG2/M phase arrest

Case Studies

Several case studies have highlighted the therapeutic potential of triazolopyrimidine derivatives:

  • Case Study on MGC-803 Cells :
    • Treatment with compound H12 resulted in a significant decrease in cell viability and induced apoptosis.
    • Flow cytometry analysis confirmed G2/M phase arrest post-treatment.
  • Anti-inflammatory Assessment :
    • In vivo models demonstrated reduced edema in carrageenan-induced paw edema assays when treated with triazolopyrimidine derivatives.

Q & A

Q. Table 2: Crystallographic Data for Triazolopyrimidines

CompoundSpace Groupa (Å)b (Å)c (Å)Reference
5-Methyl analogPna2₁22.1411.025.99
5-(4-Chlorophenoxy) derivativeMonoclinic10.3114.279.45

Q. Table 3: Biological Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Reference
5-Methyl-3-phenyl derivativeEGFR12.3
5-Chloro-6-(3,5-dimethyl-pyrazolyl)VEGFR-28.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.